5-Chloro-2-(piperidin-1-yl)pyridine 5-Chloro-2-(piperidin-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1424857-24-8
VCID: VC2701327
InChI: InChI=1S/C10H13ClN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
SMILES: C1CCN(CC1)C2=NC=C(C=C2)Cl
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol

5-Chloro-2-(piperidin-1-yl)pyridine

CAS No.: 1424857-24-8

Cat. No.: VC2701327

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(piperidin-1-yl)pyridine - 1424857-24-8

Specification

CAS No. 1424857-24-8
Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
IUPAC Name 5-chloro-2-piperidin-1-ylpyridine
Standard InChI InChI=1S/C10H13ClN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Standard InChI Key SYOHZTMOLCAMKH-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC=C(C=C2)Cl
Canonical SMILES C1CCN(CC1)C2=NC=C(C=C2)Cl

Introduction

Chemical Identity and Properties

Structural Characteristics

5-Chloro-2-(piperidin-1-yl)pyridine (CAS: 1424857-24-8) possesses a molecular formula of C10H13ClN2 and a molecular weight of 196.67 g/mol. The compound's structure combines two important pharmacophores: a pyridine ring and a piperidine moiety, connected through a nitrogen linkage. This arrangement creates a molecule with specific electronic distribution patterns that influence its reactivity and biological interactions.

Physical Properties

The compound typically appears as a white solid under standard conditions. Its physical-chemical profile places it within parameters favorable for drug development according to Lipinski's Rule of Five, suggesting potential suitability as a drug candidate or chemical scaffold.

PropertyValueSignificance
Molecular Weight196.67 g/molWithin drug-like range (<500)
CAS Number1424857-24-8Unique chemical identifier
AppearanceWhite solidStandard physical form
Core StructureSubstituted pyridineCommon medicinal chemistry scaffold

Synthesis Methods

Comparative Synthesis Protocol

The synthesis of the related compound 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE involves the following procedure:

StepReagents and ConditionsObservationsYield
1tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (170 mg, 0.571 mmol) in methylene chloride (3 ml) + trifluoroacetic acid (3 ml)Stirred at room temperature for 2 hours-
2Concentration under reduced pressure, addition of saturated aqueous NaHCO₃ (15 ml)Neutralization step-
3Extraction with methylene chloride (15 ml × 3)Separation of organic product-
4Drying over anhydrous sodium sulfate, filtration, concentration, and vacuum dryingIsolation of final product as white solid99%

This high-yield synthesis (99%) for a structurally similar compound suggests that comparable efficient protocols might be applicable to 5-Chloro-2-(piperidin-1-yl)pyridine .

Biological Activity and Pharmacological Profile

Receptor Interactions

5-Chloro-2-(piperidin-1-yl)pyridine demonstrates biological activity primarily through its interaction with neurotransmitter receptors. Research indicates its potential as a serotonin receptor agonist, which makes it particularly valuable in medicinal chemistry for developing therapeutic agents targeting the central nervous system.

The compound's structural features—specifically the piperidine ring connected to the pyridine scaffold—facilitate its binding to specific receptor sites, potentially modulating neurotransmitter signaling pathways.

Hazard CategoryClassificationHazard Statement
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3, Respiratory systemH335: May cause respiratory irritation
Safety AspectRecommended Measures
Respiratory protectionAvoid breathing dust/fume/gas/mist/vapors/spray
Skin contact preventionWash skin thoroughly after handling
General usageUse only outdoors or in a well-ventilated area
Personal protective equipmentWear protective gloves/protective clothing/eye protection/face protection
Storage conditionsStore in a well-ventilated place; Keep container tightly closed; Store locked up
DisposalDispose of contents/container to an approved waste disposal plant

Emergency Response Procedures

In case of exposure, specific first aid measures are recommended :

Exposure RouteFirst Aid Procedure
Skin contactWash with plenty of soap and water
InhalationRemove to fresh air and keep at rest in a position comfortable for breathing
Eye contactRinse cautiously with water for several minutes; Remove contact lenses if present and easy to do; Continue rinsing
General responseCall a poison center or doctor if you feel unwell

Applications in Pharmaceutical Research

Medicinal Chemistry Applications

5-Chloro-2-(piperidin-1-yl)pyridine has attracted significant interest in medicinal chemistry due to its potential applications as a neurotransmitter receptor modulator. The compound's chemical structure makes it particularly valuable in the development of drug candidates targeting neurological and psychiatric conditions.

Its role as a potential serotonin receptor agonist positions it as a candidate for research into conditions such as:

  • Depression and anxiety disorders

  • Neurodegenerative conditions

  • Pain management therapies

  • Cognitive enhancement applications

Role as a Chemical Building Block

Beyond its direct pharmacological applications, the compound serves as an important synthetic intermediate in the development of more complex bioactive molecules. Its reactive sites allow for further functionalization, making it a versatile building block in the construction of diverse chemical libraries for drug discovery programs.

Spectral Analysis and Characterization

Analytical Techniques

Spectral analyses play a crucial role in confirming the structural integrity and purity of 5-Chloro-2-(piperidin-1-yl)pyridine during synthesis and characterization. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry

  • X-ray crystallography (for solid-state structure confirmation)

Comparative Analysis with Related Compounds

Structural Analogs

A comparative analysis with structurally similar compounds highlights the unique features of 5-Chloro-2-(piperidin-1-yl)pyridine. One notable related compound is 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE (CAS: 87394-65-8) , which differs in containing a piperazine ring instead of a piperidine ring.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Distinction
5-Chloro-2-(piperidin-1-yl)pyridine1424857-24-8C10H13ClN2196.67 g/molContains piperidine ring (single nitrogen)
1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE87394-65-8C9H12ClN3197.66 g/molContains piperazine ring (two nitrogens)

Structure-Activity Considerations

The structural differences between these compounds significantly influence their biological activities and chemical properties:

  • The additional nitrogen atom in the piperazine ring (compared to piperidine) increases the compound's hydrophilicity

  • The second nitrogen in piperazine provides an additional site for hydrogen bonding

  • The altered electronic distribution affects receptor binding profiles and selectivity

  • The piperazine derivative offers an additional site for potential functionalization

Research Challenges and Future Directions

Current Research Limitations

Despite its promising attributes, several research challenges remain in the development of 5-Chloro-2-(piperidin-1-yl)pyridine as a therapeutic agent:

  • Limited publicly available data on structure-activity relationships

  • Incomplete understanding of its precise mechanism of action at molecular targets

  • Need for optimization of synthesis methods for scalable production

  • Limited information on pharmacokinetic and pharmacodynamic profiles

Future Research Opportunities

Several promising research directions could expand the utility of this compound:

  • Detailed receptor binding studies to elucidate specific target interactions

  • Development of improved synthetic routes with higher yields and fewer steps

  • Creation of derivative libraries to explore structure-activity relationships

  • Investigation of potential applications beyond neurotransmitter modulation

  • Exploration of drug delivery systems to optimize bioavailability

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